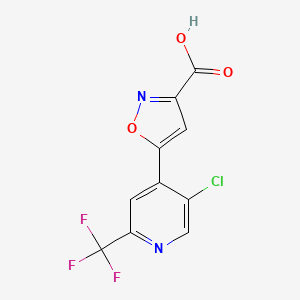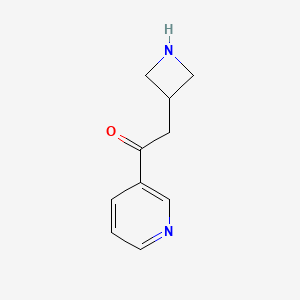
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone is a chemical compound that features both an azetidine ring and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the azetidine ring to the pyridine ring using coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives using reducing agents.
Substitution: Substitution reactions where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity being studied.
相似化合物的比较
Similar Compounds
2-(3-Azetidinyl)-1-(2-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.
2-(3-Azetidinyl)-1-(4-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.
Uniqueness
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone may have unique properties due to the specific positioning of the azetidine and pyridine rings, which can affect its biological activity and chemical reactivity.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
2-(azetidin-3-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C10H12N2O/c13-10(4-8-5-12-6-8)9-2-1-3-11-7-9/h1-3,7-8,12H,4-6H2 |
InChI 键 |
HXGXMGWHILDOPP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)


![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
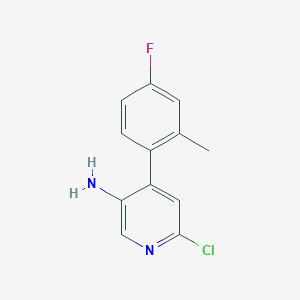
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
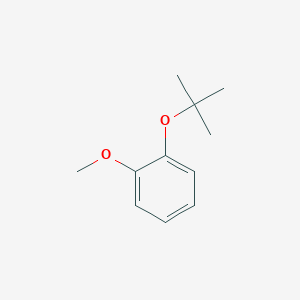
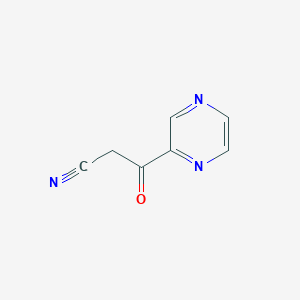

![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
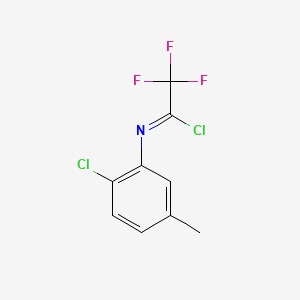
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
